
2,3,6-Trichlorophenol-4,5-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichlorophenol-4,5-D2: is a deuterated derivative of 2,3,6-Trichlorophenol, a chlorinated phenol compound. This compound is characterized by the presence of three chlorine atoms and two deuterium atoms attached to the phenol ring. It is commonly used in various scientific research applications due to its unique properties and isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichlorophenol-4,5-D2 typically involves the chlorination of phenol followed by isotopic exchange reactions to introduce deuterium atoms. The process begins with the electrophilic chlorination of phenol to produce 2,3,6-Trichlorophenol. This is followed by a deuterium exchange reaction using deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of phenol using chlorine gas in the presence of a catalyst. The deuterium exchange is then carried out using deuterated solvents and reagents in specialized reactors to ensure high isotopic purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6-Trichlorophenol-4,5-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated phenols or completely dechlorinated phenol.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Produces chlorinated quinones.
Reduction: Results in partially or fully dechlorinated phenols.
Substitution: Yields substituted phenols with various functional groups.
Applications De Recherche Scientifique
2,3,6-Trichlorophenol-4,5-D2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of chlorinated phenols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated phenols in the body.
Industry: Applied in environmental studies to monitor the degradation and persistence of chlorinated phenols in the environment
Mécanisme D'action
The mechanism of action of 2,3,6-Trichlorophenol-4,5-D2 involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in oxidative stress and detoxification pathways.
Pathways Involved: The compound is metabolized through phase I and phase II detoxification pathways, involving cytochrome P450 enzymes and conjugation reactions with glutathione.
Comparaison Avec Des Composés Similaires
- 2,4,6-Trichlorophenol-3,5-D2
- 2,4,5-Trichlorophenol-3,6-D2
- 2,3,5,6-Tetrachlorophenol
Comparison:
- 2,3,6-Trichlorophenol-4,5-D2 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes.
- Compared to other trichlorophenols, it offers higher specificity and sensitivity in analytical applications due to the presence of deuterium atoms .
Propriétés
Formule moléculaire |
C6H3Cl3O |
|---|---|
Poids moléculaire |
199.5 g/mol |
Nom IUPAC |
2,3,6-trichloro-4,5-dideuteriophenol |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H/i1D,2D |
Clé InChI |
XGCHAIDDPMFRLJ-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[2H] |
SMILES canonique |
C1=CC(=C(C(=C1Cl)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)




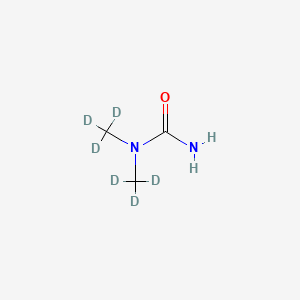
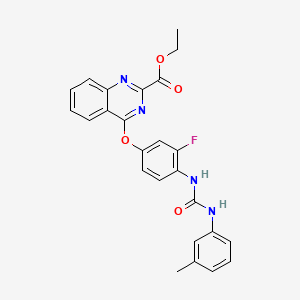
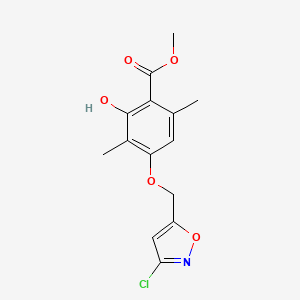
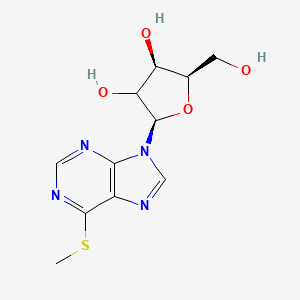
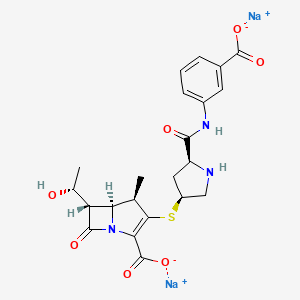
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

